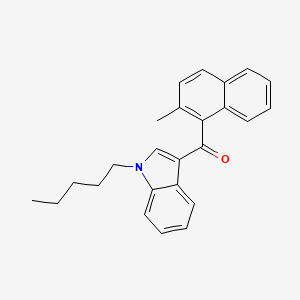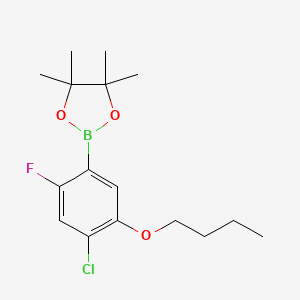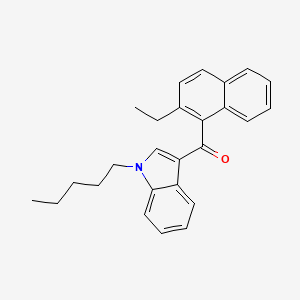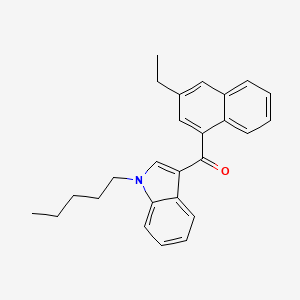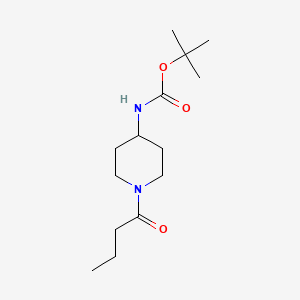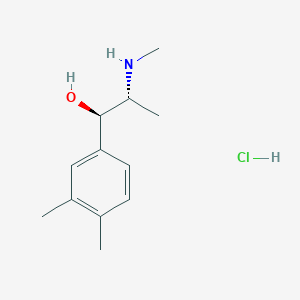
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
Übersicht
Beschreibung
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) is a synthetic cathinone, a class of compounds known for their stimulant properties Synthetic cathinones are structurally similar to the naturally occurring compound cathinone, found in the khat plant
Wirkmechanismus
Target of Action
3,4-Dimethylmethcathinone, also known as 3,4-DMMC, is a synthetic cathinone and stimulant . It displays high affinity for 5-HT 2 and adrenergic receptors , and inhibits monoamine transporters , especially the serotonin transporter .
Mode of Action
The compound interacts with its targets by inhibiting monoamine transporters, which leads to an increase in the concentration of monoamines in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathways affected by 3,4-DMMC involve the modulation of monoamine neurotransmitters, particularly serotonin . This modulation can lead to various downstream effects, including increased neurotransmission and potential neurotoxicity .
Pharmacokinetics
It is known that its metabolites in the urine of habitual users showN-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation .
Result of Action
The molecular and cellular effects of 3,4-DMMC’s action include cytotoxicity in a concentration- and time-dependent manner . It induces oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels . It also leads to mitochondrial dysfunction, causing mitochondrial membrane depolarization and intracellular ATP depletion .
Action Environment
The action, efficacy, and stability of 3,4-DMMC can be influenced by various environmental factors. For instance, after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-DMMC degraded
Biochemische Analyse
Biochemical Properties
This compound displays high affinity for 5-HT 2 and adrenergic receptors . It inhibits monoamine transporters, especially the serotonin transporter, but does not promote a significant 5-HT efflux .
Cellular Effects
In differentiated dopaminergic SH-SY5Y cells, 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) induced cytotoxicity in a concentration- and time-dependent manner . It also induced oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction, leading to mitochondrial membrane depolarization and intracellular ATP depletion .
Temporal Effects in Laboratory Settings
After 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) degraded .
Metabolic Pathways
The major reactions involved in the biotransformation of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) in the urine of habitual users include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylmethcathinone typically involves the reaction of 3,4-dimethylphenylacetone with methylamine, followed by reduction and crystallization to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of 3,4-Dimethylmethcathinone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylmethcathinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various nucleophiles can substitute the methyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, demethylated compounds, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of synthetic cathinones.
Industry: Utilized in the development of new psychoactive substances and in forensic toxicology for drug testing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with similar stimulant effects but differing in the position of the methyl group.
Methcathinone: A simpler analog with a single methyl group, known for its potent stimulant properties.
N-Ethylcathinone: A synthetic cathinone with an ethyl group, exhibiting similar but slightly different pharmacological effects.
Uniqueness
3,4-Dimethylmethcathinone is unique due to its specific substitution pattern on the aromatic ring, which influences its interaction with monoamine transporters and receptors. This results in distinct pharmacokinetic and pharmacodynamic properties compared to other synthetic cathinones.
Eigenschaften
IUPAC Name |
(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXAWXPKWFWNPE-IYJPBCIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


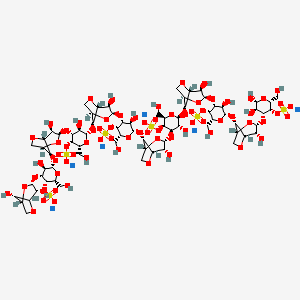
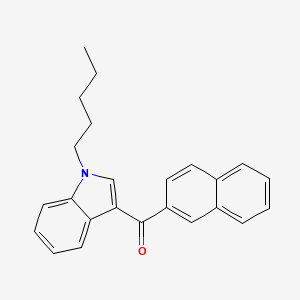
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)
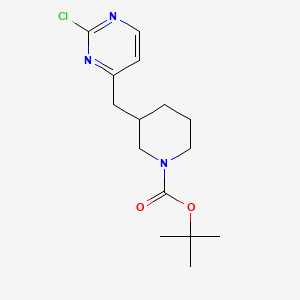
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
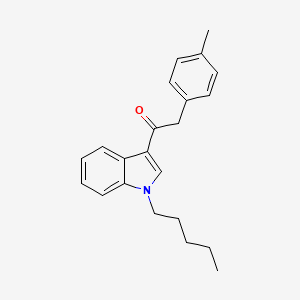
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)
